molecular formula C17H26N2O3 B13885662 tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate

tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B13885662
M. Wt: 306.4 g/mol
InChI Key: LVVZIICHFJJLNA-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate is a carbamate-protected amino acid derivative widely used as an intermediate in organic synthesis and drug discovery. Its structure features a tert-butyloxycarbonyl (Boc) group, a benzylamide moiety, and a 3-methyl substituent on the butanoyl backbone. Key properties include:

  • Physical State: White crystalline solid .
  • Melting Point: 110.5–111.3 °C .
  • Optical Rotation: [α]D20 = −8° (c = 1.0, CH2Cl2) .
  • Synthesis: Prepared via a general procedure involving Boc-protected amino acids and benzylamine, followed by recrystallization (81% yield) .
  • Spectroscopy: FT-IR peaks at 3319, 3075, 2968, 1690, 1649, and 1528 cm−1, indicative of N-H stretching, C=O (carbamate and amide), and aromatic C-H bonds .

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C17H26N2O3/c1-12(2)14(19-16(21)22-17(3,4)5)15(20)18-11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,18,20)(H,19,21)

InChI Key

LVVZIICHFJJLNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with an appropriate benzylamine derivative under controlled conditions. The reaction typically requires a solvent such as chloroform or DMSO and may involve catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is often carried out in large reactors with precise temperature and pressure controls .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

tert-Butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2). These interactions play a crucial role in its pharmacological effects, particularly in the treatment of epilepsy .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 3-phenyl group in 2j increases melting point (126.7–127.6°C) due to enhanced π-π stacking, whereas the 4-methylpentanoyl chain in 2k lowers it (76.5–77.3°C) due to reduced crystallinity . Optical rotation differences ([α]D20 = +12° for 2j vs. −8° for 2l) highlight stereochemical and electronic influences of substituents.
  • Synthetic Efficiency : The target compound’s 81% yield surpasses 2j (73%) and 2k (79%), suggesting favorable solubility during recrystallization .

Analogues with Heterocyclic or Functional Group Modifications

Indole-Containing Derivatives ()
  • Example: (S)-tert-Butyl (1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate . Key Differences: Incorporation of an indole ring increases molecular weight (HR-MS m/z: 470.2438 vs. ~325–350 for 2l) and alters polarity (TLC Rf = 0.4 in n-hexane/ethyl acetate 3:1) . Applications: Used in peptidomimetics for SARS-CoV-2 protease inhibition, demonstrating the role of aromatic heterocycles in bioactivity .
Methoxy-Substituted Derivatives ()
  • Example: tert-Butyl N-[1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate . ) and solubility. Stereochemistry: The (R)-enantiomer (OR-9163, [α]D unspecified) is commercially available at 95% purity, emphasizing the importance of chirality in applications .

Impurities and Pharmacologically Relevant Derivatives

  • Lacosamide Impurity (): tert-Butyl[(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate. Comparison: The 3-hydroxy group replaces the methyl in 2l, enhancing hydrogen-bonding capacity, which may affect pharmacokinetics .
  • Low-Yield Indole Derivatives (): tert-Butyl (R)-(1-(1-(4-methoxybenzyl)-1H-indol-6-yl)-3-methyl-1-oxobutan-2-yl)carbamate.
    • Synthetic Challenge : 4% yield underscores difficulties in introducing bulky substituents (e.g., 4-methoxybenzyl-indole) compared to 2l ’s straightforward synthesis .

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